3-Ethyl-1-(1,3-thiazol-2-yl)urea
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Overview
Description
3-Ethyl-1-(1,3-thiazol-2-yl)urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(1,3-thiazol-2-yl)urea typically involves the reaction of ethyl isocyanate with 2-aminothiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethyl isocyanate+2-aminothiazole→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(1,3-thiazol-2-yl)urea involves its interaction with bacterial DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound disrupts bacterial DNA processes, leading to cell death. This makes it a promising candidate for antibacterial drug development .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(thiazol-2-yl)urea: Similar structure but lacks the ethyl group on the thiazole ring.
2-Aminothiazole: The precursor used in the synthesis of 3-Ethyl-1-(1,3-thiazol-2-yl)urea.
Thiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit bacterial DNA gyrase sets it apart from other thiazole derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
1-ethyl-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C6H9N3OS/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10) |
InChI Key |
QJLXNWDDALWJDF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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